molecular formula C11H16ClNO2 B6143043 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride CAS No. 21404-81-9

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride

Cat. No.: B6143043
CAS No.: 21404-81-9
M. Wt: 229.70 g/mol
InChI Key: FAKQJHCMUUBXRR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride is a chemical compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin rings. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The benzodioxin intermediate is then subjected to alkylation with ethylamine. This step usually requires the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent flow rates is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9;/h3-6,9,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKQJHCMUUBXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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